molecular formula C14H9F3O3 B1611912 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 765276-04-8

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No. B1611912
M. Wt: 282.21 g/mol
InChI Key: WEIWIUNVLRWUGF-UHFFFAOYSA-N
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Description

2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound with the CAS Number: 765276-04-8 and a linear formula of C14H9F3O31. It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond23.



Synthesis Analysis

The synthesis of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is not well documented in the available literature. However, related compounds such as 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid have been synthesized and tested as effective hypolipidemic agents4.



Molecular Structure Analysis

The molecular weight of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is 282.221. The IUPAC name is 2’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid1. The InChI code is 1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19)1.



Chemical Reactions Analysis

Specific chemical reactions involving 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid are not well documented in the available literature.



Physical And Chemical Properties Analysis

The purity of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is 98%1. Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass6. They readily engage in hydrogen bonding with water molecules6.


Scientific Research Applications

  • Summary of the Application: “2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid” has been identified as a potent inhibitor of URAT1 . URAT1 (Urate Transporter 1) is a clinically validated target for the treatment of hyperuricemia and gout . Hyperuricemia, characterized by high serum uric acid concentration, can lead to gout, a painful form of arthritis .
  • Methods of Application or Experimental Procedures: The molecular design of new URAT1 inhibitors generally resorts to ligand-based approaches . Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion . Fifty-one novel compounds were synthesized and most of them showed obvious inhibition against human URAT1 .
  • Results or Outcomes: A1 and B21 were identified as the most potent URAT1 inhibitors in series A and B, respectively . They exhibited IC50 values of 0.93 μM and 0.17 μM, which were comparable or superior to the clinical uricosuric drug benzbromarone . The results confirmed the effectiveness of ligand-based approaches in identifying novel and potent URAT1 inhibitors .

Safety And Hazards

Specific safety and hazard information for 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is not well documented in the available literature. However, a Material Safety Data Sheet (MSDS) is available1.


Future Directions

The future directions of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid are not well documented in the available literature. However, related compounds have been tested as effective hypolipidemic agents, indicating potential therapeutic applications4.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIWIUNVLRWUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588081
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

CAS RN

765276-04-8
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.3 g (4.19 mmol) of ethyl-3-(2-trifluoromethoxyphenyl)-benzoate and 8.3 Ml (8.3 mmol) of a 1N solution of NaOH in 12.5 Ml of methanol was stirred 18 h at RT. The reaction mixture was concentrated and the Ph was adjusted to Ph=2 with 1 N HCl solution. The mixture was extracted with ethyl acetate (EtOAc) and the organic fraction was dried over MgSO4, filtered and the filtrate was concentrated to give the title compound as a white solid that was used without further purification.
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
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0.3 g
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 0.3 g (4.19 mmol) of ethyl-3-(2-trifluoromethoxyphenyl)-benzoate and 8.3 mL (8.3 mmol) of a 1N solution of NaOH in 12.5 mL of methanol was stirred 18 h at RT. The reaction mixture was concentrated and the pH was adjusted to pH of 2 with 1 N HCl solution. The mixture was extracted with ethyl acetate (EtOAc) and the organic fraction was dried over MgSO4 and filtered. The filtrate was concentrated to give the title compound as a white solid that was used without further purification.
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
Quantity
0.3 g
Type
reactant
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solution
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reactant
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12.5 mL
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